

Application Notes: Sarafloxacin as a Reference Compound in Antimicrobial Resistance Research

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Compound of Interest

Compound Name: Sarafloxacin

Cat. No.: B15561524

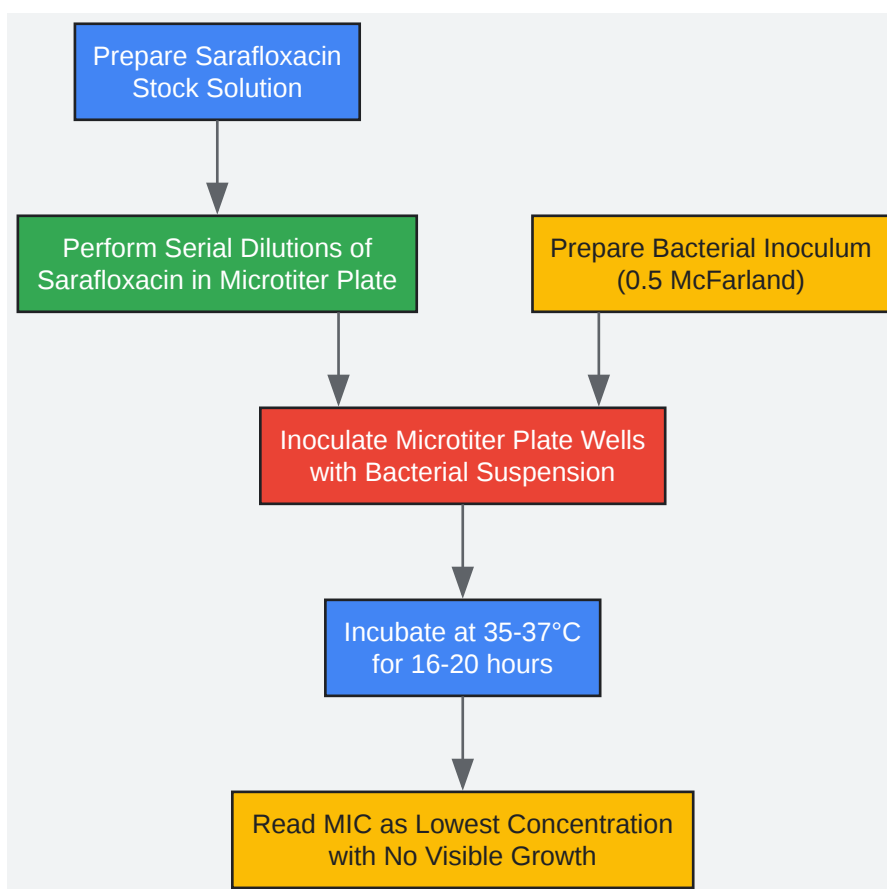
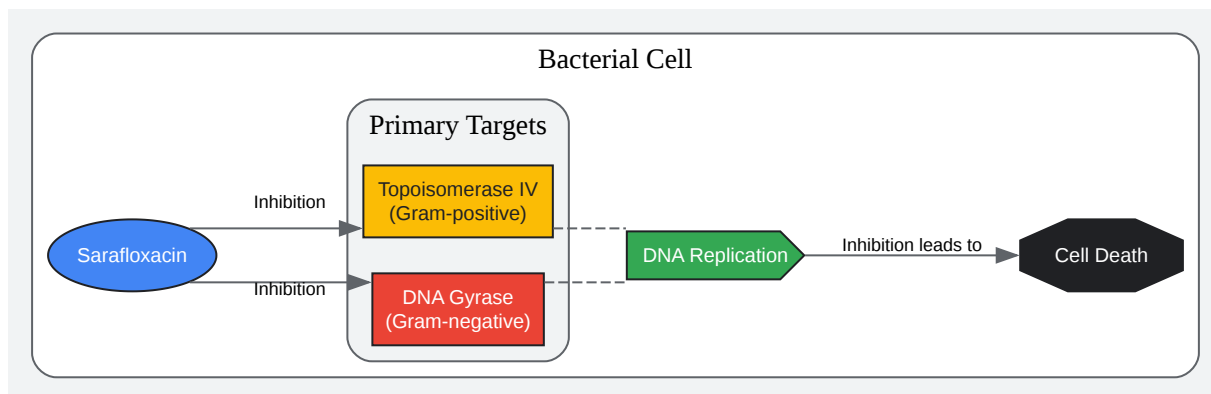
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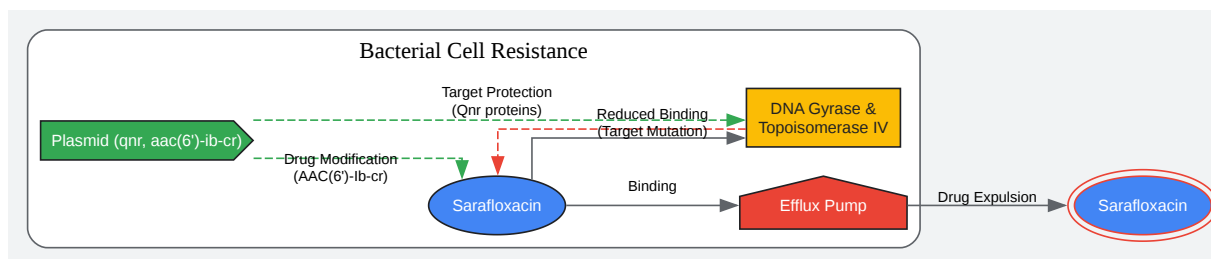
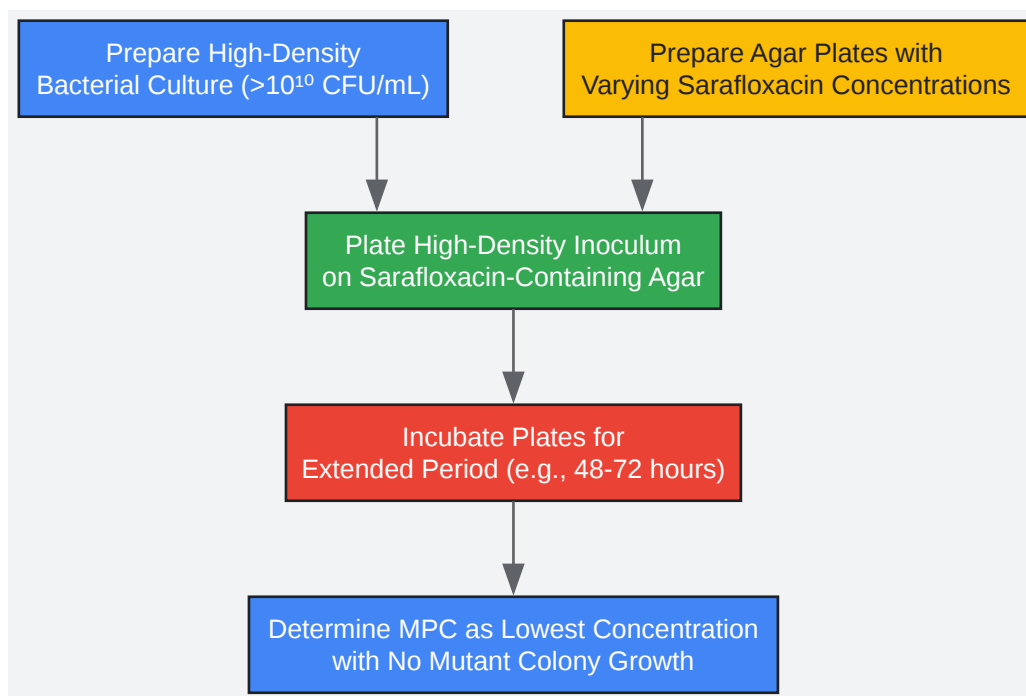
Introduction

Sarafloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine, serves as a critical reference compound in antimicrobial resistance research.^[1] Its well-characterized mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, makes it an ideal comparator for evaluating the potency of new antimicrobial agents and for studying the emergence and mechanisms of fluoroquinolone resistance.^[2] These application notes provide detailed protocols for utilizing **sarafloxacin** in key in vitro assays for resistance research and summarize its activity against various bacterial pathogens.

Mechanism of Action

Sarafloxacin exerts its bactericidal effects by targeting essential bacterial enzymes responsible for DNA replication. In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV.^[2] This dual-targeting mechanism disrupts DNA supercoiling, leading to strand breaks and ultimately, cell death.^[2] Resistance to **sarafloxacin** and other fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA and parC) or through the expression of efflux pumps that actively remove the drug from the bacterial cell.^{[3][4]}





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References

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